Decahydro-1H-pyrrolo[3,4-b]indolizine dihydrochloride is a chemical compound characterized by its complex molecular structure and potential applications in medicinal chemistry. It belongs to the class of indolizines, which are bicyclic compounds known for their biological activities. The compound is particularly noted for its role in drug development, especially in targeting specific receptors and enzymes related to various diseases.
The compound has been synthesized and characterized in various studies, with notable references including patents and scientific articles that explore its synthesis, properties, and applications in medicinal chemistry. The Chemical Abstracts Service (CAS) number for decahydro-1H-pyrrolo[3,4-b]indolizine dihydrochloride is 132441-62-4, which facilitates its identification in chemical databases .
Decahydro-1H-pyrrolo[3,4-b]indolizine dihydrochloride is classified as an indolizine derivative. Indolizines are known for their diverse pharmacological properties, making them significant in the field of drug discovery. The dihydrochloride form indicates that the compound is a salt formed with hydrochloric acid, which can enhance its solubility and stability for pharmaceutical applications.
The synthesis of decahydro-1H-pyrrolo[3,4-b]indolizine dihydrochloride typically involves multi-step organic reactions. One common approach includes:
The synthesis may utilize various catalysts and solvents depending on the specific reaction conditions required for optimal yield and purity. High-performance liquid chromatography (HPLC) is often employed to purify the synthesized compound and confirm its structure through techniques like nuclear magnetic resonance (NMR) spectroscopy.
The molecular formula of decahydro-1H-pyrrolo[3,4-b]indolizine dihydrochloride is C10H18N2·2HCl. The structure features a bicyclic framework consisting of a pyrrole ring fused to an indole-like system.
Decahydro-1H-pyrrolo[3,4-b]indolizine dihydrochloride can participate in several chemical reactions:
Reactions are typically monitored using chromatographic methods to assess conversion rates and product formation. Spectroscopic techniques are also employed to elucidate reaction mechanisms.
The mechanism of action of decahydro-1H-pyrrolo[3,4-b]indolizine dihydrochloride involves its interaction with biological targets such as enzymes or receptors. For instance, it may inhibit specific kinases or receptors involved in cellular signaling pathways related to cancer or other diseases.
Research has indicated that derivatives of indolizines exhibit significant activity against mutant forms of the epidermal growth factor receptor (EGFR), which is a target in non-small cell lung cancer therapies . This interaction typically involves covalent bonding or reversible binding to active sites on the target proteins.
Relevant analyses include thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability and phase transitions.
Decahydro-1H-pyrrolo[3,4-b]indolizine dihydrochloride finds applications primarily in medicinal chemistry:
Multi-component reactions (MCRs) provide efficient access to the bicyclic pyrroloindolizine core of decahydro-1H-pyrrolo[3,4-b]indolizine. The Ugi-azide/Povarov cascade reaction enables the assembly of complex heterocyclic frameworks in 1-2 steps, achieving yields of 59–97% under optimized conditions. This strategy couples aminoaldehyde acetals, carbonyl compounds (aldehydes/ketones), propiolic acids, and isocyanides, followed by acid-mediated cyclization [4]. Key advantages include:
Table 1: Yield Optimization in MCR-Derived Pyrroloindolizines
Carbonyl Substrate | Product Class | Yield Range (%) |
---|---|---|
Arylaldehydes (EWG/EDG) | Dihydropyrroloquinolines | 59–85 |
Formaldehyde | Dihydropyrroloquinoline | 67 |
Acetone | Dihydropyrroloquinolines | 51–97 |
Cyclopentanone | Dihydropyrroloquinoline | 84–95 |
Biocatalytic MCRs using plant-derived enzymes (e.g., horseradish peroxidase) in aqueous buffers offer sustainable alternatives, achieving bis-indolizine yields of 45–85% under mild conditions [10].
Post-condensation transformations are critical for functional group diversification and saturation control in pyrroloindolizine synthesis. Key modifications include:
Scalable synthesis of decahydro-1H-pyrrolo[3,4-b]indolizine dihydrochloride (CAS 2098013-00-2) requires cost-effective process intensification:
Table 2: Industrial Cost Analysis of Key Intermediates
Intermediate | Cost per Gram | Process Improvement |
---|---|---|
Base scaffold (C₁₀H₁₈N₂) | $1,933 (1g scale) | Multi-kg synthesis reduces cost by 40% |
Unsaturated precursor | $860 (5g scale) | Microwave-assisted cyclization cuts time by 65% |
Catalyst (Pd/C) | $320/recycle | Immobilization enables 10 reuses |
Stereoselectivity in the decahydro fused ring system (with 3–5 chiral centers) is modulated via:
The dihydrochloride salt (CAS 2098013-00-2) typically exhibits distinct stereochemistry from its stereoisomer (3aS,9aS)-decahydro-1H-pyrrolo[3,4-b]indolizine (CAS 1212438-44-2), impacting pharmacological profiles [2].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7